pKa and LogP Differentiation from 4-Fluoroaniline: Implications for Reactivity and Lipophilicity-Driven Selection
The introduction of an ortho-chloro substituent to 4-fluoroaniline significantly alters both basicity and lipophilicity. 2-Chloro-4-fluoroaniline exhibits a predicted pKa of 2.71±0.10 , substantially lower than 4-fluoroaniline (pKa 4.65 experimental [1]), representing a ~87-fold decrease in basicity. Concurrently, the predicted LogP of 2-chloro-4-fluoroaniline (ACD/LogP 1.68, Consensus LogP 2.24 ) is markedly elevated compared to 4-fluoroaniline (experimental LogP 1.15 [2]).
| Evidence Dimension | Basicity (pKa of conjugate acid) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa 2.71±0.10 (predicted); ACD/LogP 1.68, Consensus LogP 2.24 |
| Comparator Or Baseline | 4-Fluoroaniline: pKa 4.65 (experimental); LogP 1.15 (experimental) |
| Quantified Difference | ΔpKa ≈ -1.94 (87-fold reduced basicity); ΔLogP ≈ +0.5 to +1.1 (3-12 fold increased lipophilicity) |
| Conditions | Predicted pKa via ChemicalBook database; LogP via ACD/Labs Percepta and consensus models |
Why This Matters
Reduced amino basicity alters coupling efficiency and protonation state under physiological conditions, while increased lipophilicity enhances membrane permeability, directly impacting compound selection for specific synthetic routes and downstream biological target engagement.
- [1] PubChem. 4-Fluoroaniline (CID 9712) - Experimental pKa 4.65. View Source
- [2] PubChem. 4-Fluoroaniline (CID 9712) - Experimental LogP 1.15. View Source
